Propane, 2,3,3-trichloro-1,1,1-trifluoro-
Description
Contextualizing Halogenated Alkanes in Contemporary Organic Synthesis and Environmental Chemistry
Halogenated alkanes, also known as alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by halogen atoms. vaia.comncert.nic.in These compounds are not merely laboratory curiosities; they are integral to numerous industrial and commercial applications, serving as refrigerants, solvents, propellants, fire extinguishants, and pharmaceutical intermediates. wikipedia.org In organic synthesis, the carbon-halogen bond is a versatile functional group that participates in a wide array of reactions, including nucleophilic substitution and elimination, making haloalkanes key starting materials for the synthesis of a vast range of organic compounds. ncert.nic.in
The reactivity of haloalkanes is influenced by the nature of the halogen and the structure of the alkyl group. wikipedia.org For instance, the carbon-halogen bond strength decreases down the group from fluorine to iodine, making iodoalkanes more reactive in many substitution reactions. This graded reactivity allows chemists to fine-tune reaction conditions for specific synthetic outcomes.
However, the widespread use and stability of many halogenated alkanes have led to significant environmental concerns. researchgate.netresearchgate.net Their persistence in the environment, potential to deplete the ozone layer, and in some cases, their toxicity, have necessitated extensive research into their environmental fate and the development of more benign alternatives. lumenlearning.comiaea.org This dual role as both a powerful synthetic tool and a potential environmental pollutant places halogenated alkanes at the forefront of contemporary chemical research. researchgate.netresearchgate.net
Unique Structural and Electronic Features of Fluorinated and Chlorinated Propane (B168953) Backbones
The introduction of both fluorine and chlorine atoms onto a propane backbone, as in Propane, 2,3,3-trichloro-1,1,1-trifluoro-, results in a molecule with a unique combination of structural and electronic properties. Fluorine, being the most electronegative element, creates highly polarized C-F bonds, which are exceptionally strong. This high bond strength contributes to the thermal and chemical stability of fluorinated compounds. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, significantly influencing the acidity of nearby C-H bonds and the reactivity of the molecule.
Chlorine, while also an electronegative and electron-withdrawing halogen, has a larger atomic radius and its bond with carbon is longer and weaker than the C-F bond. This makes the C-Cl bond more susceptible to nucleophilic attack and other chemical transformations. The presence of multiple chlorine atoms can further enhance the electrophilic character of the carbon backbone.
In a molecule like Propane, 2,3,3-trichloro-1,1,1-trifluoro-, the interplay between the strongly electron-withdrawing trifluoromethyl group and the three chlorine atoms creates a complex electronic environment. This unique substitution pattern influences the molecule's dipole moment, boiling point, and solubility, and dictates its reactivity in chemical reactions. Research into such molecules helps to understand the fundamental principles of how mixed halogenation affects molecular structure and behavior. osc.edu
Significance of Propane, 2,3,3-trichloro-1,1,1-trifluoro- as a Model Compound in Fundamental Chemical Investigations
Propane, 2,3,3-trichloro-1,1,1-trifluoro-, with its distinct pattern of halogenation, serves as an important model compound for fundamental chemical investigations. Its relatively simple three-carbon backbone allows for detailed spectroscopic and computational analysis, providing insights that can be extrapolated to more complex halogenated systems.
The study of its vibrational spectra, for instance, can help to elucidate the conformational preferences and the nature of intramolecular interactions between the halogen atoms. nist.gov Furthermore, its reactions can be studied to understand the regioselectivity and stereoselectivity of chemical transformations in the presence of mixed halogens. This knowledge is crucial for designing new synthetic methodologies and for predicting the degradation pathways of halogenated pollutants in the environment.
The physical properties of Propane, 2,3,3-trichloro-1,1,1-trifluoro- are also of fundamental interest. Its boiling point, vapor pressure, and density are all influenced by the number and type of halogen atoms present. nih.govchemeo.com By comparing these properties with those of other halogenated propanes, researchers can develop quantitative structure-property relationships (QSPRs) that are valuable for predicting the behavior of new and uncharacterized halogenated compounds.
Overview of Key Academic Research Trajectories for Halogenated Hydrocarbons
Academic research on halogenated hydrocarbons is following several key trajectories. One major area of focus is the development of new and more sustainable methods for their synthesis. science.gov This includes the use of greener reagents and catalysts, as well as the development of more efficient and selective halogenation reactions.
Another critical research direction is the investigation of the environmental fate and impact of halogenated compounds. researchgate.netrsc.org This includes studies on their atmospheric chemistry, their persistence in soil and water, and their potential for bioaccumulation. researchgate.net A significant part of this research is aimed at understanding the mechanisms of their degradation, both biotic and abiotic, with the goal of developing effective remediation strategies. researchgate.net
Furthermore, there is a growing interest in the application of halogenated hydrocarbons in materials science and medicine. ncert.nic.in The unique properties of fluorinated compounds, for example, are being exploited in the design of new polymers, liquid crystals, and pharmaceuticals. The introduction of halogens can significantly alter the biological activity of a molecule, a strategy that is widely used in drug discovery. vaia.com
Finally, fundamental studies on the structure, bonding, and reactivity of halogenated hydrocarbons continue to be a vibrant area of research. osc.edu These studies, often combining experimental techniques with high-level computational methods, provide the foundational knowledge that underpins all other areas of research in this field.
Chemical Profile of Propane, 2,3,3-trichloro-1,1,1-trifluoro-
| Identifier | Value |
| IUPAC Name | 2,3,3-trichloro-1,1,1-trifluoropropane |
| CAS Number | 7125-99-7 |
| Molecular Formula | C3H2Cl3F3 |
| Molecular Weight | 201.40 g/mol |
| Canonical SMILES | C(C(C(F)(F)F)Cl)ClCl |
| InChI Key | UHUGFVKSZJCZEY-UHFFFAOYSA-N |
Data sourced from PubChem CID 521136 nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trichloro-1,1,1-trifluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-1(2(5)6)3(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUGFVKSZJCZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334562 | |
| Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-51-6 | |
| Record name | Propane, 2,3,3-trichloro-1,1,1-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Transformation Pathways
Fundamental Reactivity of Halogenated C-C and C-H Bonds
The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds are central to the chemical character of this molecule. The C-F bond is notably strong and less reactive, while the C-Cl bond is comparatively weaker and more susceptible to chemical attack. crunchchemistry.co.uksavemyexams.com The single carbon-hydrogen (C-H) bond at the C-2 position also presents a potential site for reaction, particularly in radical processes.
Table 1: General Bond Dissociation Energies for Relevant Bonds
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-H (in alkanes) | ~413 |
| C-C | ~348 |
| C-Cl | ~339 |
| C-F | ~485 |
Note: These are average values and can vary depending on the specific molecular structure.
Nucleophilic substitution is a plausible reaction pathway for Propane (B168953), 2,3,3-trichloro-1,1,1-trifluoro-, primarily involving the cleavage of the C-Cl bonds. Due to the higher bond energy of the C-F bond, the chlorine atoms are expected to be the preferred leaving groups. crunchchemistry.co.uksavemyexams.com Reactions with nucleophiles such as hydroxide (B78521) ions (OH⁻), alkoxides (RO⁻), or ammonia (B1221849) (NH₃) would likely lead to the replacement of one or more chlorine atoms. savemyexams.comyoutube.comyoutube.com
Given the presence of a chiral center at the C-2 position, nucleophilic substitution at this carbon would have stereochemical implications, potentially proceeding through S\N1 or S\N2 mechanisms, leading to either inversion or racemization of the stereocenter, depending on the reaction conditions and the nature of the nucleophile. Substitution at the C-3 position, which is not a stereocenter, would be more straightforward. The strong electron-withdrawing effect of the trifluoromethyl group (-CF₃) would likely influence the reaction rates at both positions.
Direct electrophilic attack on the halogenated carbon atoms of Propane, 2,3,3-trichloro-1,1,1-trifluoro- is generally not a favored reaction pathway due to the electron-rich nature of the halogen atoms. However, electrophilic activation can be achieved through the interaction of a Lewis acid with a chlorine atom, enhancing its leaving group ability and facilitating nucleophilic substitution. electronicsandbooks.com This strategy could be employed for derivatization, although specific examples for this compound are not documented.
The C-H bond at the C-2 position and the weaker C-Cl bonds are susceptible to radical reactions. jove.comucalgary.cawikipedia.org Under UV light or in the presence of a radical initiator, homolytic cleavage of a C-Cl bond can occur, generating a carbon-centered radical. This radical intermediate can then participate in various transformations, such as abstraction of a hydrogen atom from another molecule or reaction with other radical species. jove.comyoutube.com Radical halogenation, for instance, could lead to the substitution of the remaining hydrogen atom. The reactivity order for radical abstraction generally follows the stability of the resulting radical, which in this case would be influenced by the adjacent halogen and trifluoromethyl groups.
Thermal and Photochemical Decomposition Studies under Controlled Conditions
Upon thermal stress, the weakest bonds in the molecule are expected to break first. In this case, the C-Cl bonds would likely undergo homolytic cleavage, initiating a radical chain reaction that could lead to the formation of various smaller halogenated and non-halogenated molecules. researchgate.net The presence of hydrogen allows for the potential elimination of hydrogen chloride (HCl).
Photochemical decomposition, particularly in the upper atmosphere, is a known degradation pathway for many halogenated hydrocarbons. wikipedia.org The absorption of UV radiation can lead to the cleavage of a C-Cl bond, generating a chlorine radical (Cl•). wikipedia.org This chlorine radical can then catalytically participate in the depletion of the ozone layer. wikipedia.org The photochemical stability of Propane, 2,3,3-trichloro-1,1,1-trifluoro- in the troposphere is expected to be relatively high, but it would be susceptible to photolysis in the stratosphere.
Reactivity as a Building Block in Complex Organic Synthesis
While not widely documented as a common building block, the reactivity of Propane, 2,3,3-trichloro-1,1,1-trifluoro- suggests its potential utility in organic synthesis.
The presence of multiple reactive sites allows for the potential formation of new carbon-carbon bonds. One plausible approach is through dehydrochlorination to form a trifluorodichloropropene. This alkene could then undergo various addition reactions or be used in cross-coupling reactions.
Another potential route for C-C bond formation is through the generation of an organometallic reagent, such as a Grignard reagent. wikipedia.orgbyjus.commasterorganicchemistry.com This would likely involve the reaction of the most reactive C-Cl bond with magnesium metal. However, the formation of Grignard reagents from polychlorinated compounds can be challenging and may lead to side reactions. alfredstate.edu If successfully formed, this organometallic intermediate could then be reacted with various electrophiles to introduce new carbon-based substituents. Reductive coupling reactions, often catalyzed by transition metals, could also be a viable strategy for forming new C-C bonds from this polychlorinated substrate. rsc.orgrsc.orgorganic-chemistry.org
Halogen Exchange Reactions for Tunable Reactivity
Halogen exchange (halex) reactions are a cornerstone of organofluorine chemistry, allowing for the selective replacement of one halogen with another. In the context of polychlorofluoroalkanes like 2,3,3-trichloro-1,1,1-trifluoropropane, these reactions offer a pathway to tune the compound's properties and reactivity. While specific studies on this exact isomer are limited, the principles of halogen exchange in similar molecules are well-established.
Typically, chlorine atoms can be exchanged for fluorine atoms by treatment with a fluoride (B91410) source, such as anhydrous hydrogen fluoride (HF) or alkali metal fluorides (e.g., KF, CsF). The reaction conditions, including temperature, pressure, and the choice of catalyst (often a Lewis acid like antimony pentachloride, SbCl₅), can be optimized to control the extent of fluorination.
For instance, in related chlorofluorocarbons, the substitution of chlorine with fluorine is a common industrial practice. These reactions often proceed via a nucleophilic substitution mechanism. The reactivity of the different chlorine atoms in 2,3,3-trichloro-1,1,1-trifluoropropane would likely differ based on their position. The chlorine atom at the C-2 position is adjacent to the electron-withdrawing trifluoromethyl group, which could influence its susceptibility to nucleophilic attack compared to the two chlorine atoms at the C-3 position.
A generalized representation of a potential halogen exchange reaction is shown below:
The ability to selectively replace chlorine with fluorine allows for the synthesis of a range of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) with tailored physical and chemical properties.
Role in the Synthesis of New Fluorinated Organic Scaffolds
The functional groups present in 2,3,3-trichloro-1,1,1-trifluoropropane make it a potential building block for the synthesis of more complex fluorinated organic scaffolds, particularly heterocyclic compounds. The presence of both C-Cl and C-H bonds allows for a variety of synthetic manipulations.
One key reaction is dehydrochlorination , where treatment with a base can eliminate a molecule of hydrogen chloride (HCl) to form an alkene. The likely product of dehydrochlorination of 2,3,3-trichloro-1,1,1-trifluoropropane would be a trichlorotrifluoropropene isomer. For example, removal of the hydrogen at C-2 and a chlorine at C-3 would yield 1,2,3-trichloro-3,3,3-trifluoropropene. Such fluorinated alkenes are valuable precursors for a variety of addition reactions and polymerizations.
Furthermore, the trifluoromethyl group is a highly sought-after moiety in medicinal and agricultural chemistry due to its ability to enhance properties such as metabolic stability and lipophilicity. researchgate.netnih.gov Compounds like 2,3,3-trichloro-1,1,1-trifluoropropane can serve as a source for introducing the trifluoromethyl group into larger molecules. For example, after dehydrochlorination, the resulting alkene could undergo various cycloaddition reactions to form trifluoromethyl-substituted heterocycles. nih.gov
While direct examples utilizing 2,3,3-trichloro-1,1,1-trifluoropropane are not extensively documented in publicly available literature, the synthetic strategies applied to analogous polychlorofluoroalkanes provide a roadmap for its potential applications. These strategies often involve creating a more reactive intermediate, such as an alkene or an organometallic reagent, which can then be incorporated into a variety of organic frameworks.
Acid-Base Properties and Their Influence on Reaction Profiles
The acid-base properties of 2,3,3-trichloro-1,1,1-trifluoropropane are subtle but play a crucial role in its reactivity, particularly in elimination and substitution reactions.
Acidity: The hydrogen atom on the C-2 carbon is the primary site of acidity in the molecule. The acidity of a C-H bond is influenced by the stability of the resulting carbanion upon deprotonation. doubtnut.comdoubtnut.com In this case, the presence of three highly electronegative fluorine atoms and one chlorine atom on the adjacent carbons exerts a significant inductive electron-withdrawing effect. This effect helps to stabilize the negative charge on the C-2 carbon should it be deprotonated by a strong base.
The acidity of this hydrogen makes dehydrochlorination reactions feasible, as a base can abstract this proton to initiate the elimination of a chlorine atom from an adjacent carbon. The choice of base and reaction conditions can influence the rate and regioselectivity of this elimination.
The interaction with Lewis acids is more relevant in the context of catalyzed reactions, such as halogen exchange, where a Lewis acid catalyst can coordinate to a chlorine atom, making it a better leaving group and facilitating nucleophilic attack.
Advanced Spectroscopic and Structural Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. omicsonline.org For "Propane, 2,3,3-trichloro-1,1,1-trifluoro-," the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with multidimensional techniques, would provide a comprehensive structural fingerprint.
The chemical structure of "Propane, 2,3,3-trichloro-1,1,1-trifluoro-" (CF₃-CHCl-CHCl₂) contains distinct chemical environments for its hydrogen, carbon, and fluorine atoms, which would result in a unique set of signals in the respective NMR spectra.
¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to be relatively simple, showing signals for the two protons on the propane (B168953) backbone. The proton at the C-2 position (CHCl) would appear as a doublet of doublets due to coupling with the proton at C-3 and the fluorine atoms at C-1. The proton at the C-3 position (CHCl₂) would likely present as a doublet, coupling with the proton at C-2. The exact chemical shifts would be influenced by the electronegativity of the adjacent chlorine and trifluoromethyl groups.
¹³C NMR Spectroscopy : The carbon NMR spectrum would display three distinct signals corresponding to the three carbon atoms of the propane chain. The chemical shift of each carbon is highly dependent on its halogen substitution. The C-1 carbon, bonded to three fluorine atoms, would resonate at a characteristic downfield position. The C-2 and C-3 carbons, bonded to chlorine and hydrogen atoms, would also have distinct chemical shifts. Due to the presence of fluorine, these carbon signals would likely exhibit splitting (C-F coupling).
¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR spectroscopy is a particularly powerful tool. nih.gov A single signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. This signal would likely be a doublet due to coupling with the proton at the C-2 position. The chemical shift of this signal provides a sensitive probe of the local electronic environment.
Predicted NMR Data for Propane, 2,3,3-trichloro-1,1,1-trifluoro-
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | |||
| H (at C-2) | 4.5 - 5.5 | Doublet of Doublets | J(H-H), J(H-F) |
| H (at C-3) | 6.0 - 7.0 | Doublet | J(H-H) |
| ¹³C | |||
| C-1 (CF₃) | 120 - 130 | Quartet | ¹J(C-F) |
| C-2 (CHCl) | 60 - 70 | Doublet of Quartets | J(C-H), ²J(C-F) |
| C-3 (CHCl₂) | 70 - 80 | Doublet | J(C-H) |
| ¹⁹F | |||
| CF₃ | -70 to -80 | Doublet | ³J(F-H) |
Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.
To unambiguously assign the signals and understand the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : A homonuclear correlation experiment like COSY would reveal the coupling between the two protons on the propane backbone. chemicalbook.com A cross-peak between the signals of the C-2 proton and the C-3 proton would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. chemicalbook.com It would show a correlation between the C-2 proton signal and the C-2 carbon signal, and a correlation between the C-3 proton signal and the C-3 carbon signal, thus confirming the assignment of both the proton and carbon spectra.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can be used to study its conformational isomers.
The primary functional groups in "Propane, 2,3,3-trichloro-1,1,1-trifluoro-" are the C-H, C-Cl, and C-F bonds. The IR and Raman spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of these groups.
C-F Stretching Vibrations : Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of C-F stretching modes and would be prominent in the IR spectrum.
C-Cl Stretching Vibrations : The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region of the IR and Raman spectra.
C-H Stretching and Bending Vibrations : The C-H stretching vibrations would appear around 2900-3000 cm⁻¹, while bending vibrations would be observed at lower frequencies.
Due to the presence of a chiral center at C-2, and the potential for rotational isomerism (conformers) around the C-C single bonds, the vibrational spectra could be complex. Different conformers would likely have slightly different vibrational frequencies, and the relative intensities of these bands could change with temperature, providing a means to study the conformational equilibrium.
Expected Vibrational Bands for Propane, 2,3,3-trichloro-1,1,1-trifluoro-
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-F | Stretching | 1100 - 1350 |
| C-Cl | Stretching | 600 - 800 |
| C-H | Stretching | 2900 - 3000 |
| C-H | Bending | 1300 - 1450 |
| C-C | Stretching | 900 - 1200 |
Note: These are general ranges and the exact positions of the bands will be specific to the molecule's structure and conformation.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For "Propane, 2,3,3-trichloro-1,1,1-trifluoro-" (C₃H₂Cl₃F₃), HRMS would be able to confirm this exact formula by matching the measured mass to the calculated theoretical mass with a high degree of accuracy. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, further confirming the presence and number of chlorine atoms.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). This technique is invaluable for piecing together the structure of a molecule.
For "Propane, 2,3,3-trichloro-1,1,1-trifluoro-", the molecular ion (M⁺) would be expected to be unstable and undergo fragmentation. Common fragmentation pathways for halogenated alkanes involve the loss of halogen atoms or hydrohalic acids (e.g., HCl, HF). The fragmentation pattern would be dictated by the relative stability of the resulting carbocations and radicals.
Predicted Fragmentation Pathways for Propane, 2,3,3-trichloro-1,1,1-trifluoro-
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |
| [C₃H₂Cl₃F₃]⁺ | Loss of Cl | [C₃H₂Cl₂F₃]⁺ | Cl |
| [C₃H₂Cl₃F₃]⁺ | Loss of F | [C₃H₂Cl₃F₂]⁺ | F |
| [C₃H₂Cl₂F₃]⁺ | Loss of HCl | [C₃HClF₃]⁺ | HCl |
| [C₃H₂Cl₃F₂]⁺ | Loss of HF | [C₃HCl₃F]⁺ | HF |
| [C₃H₂Cl₂F₃]⁺ | Loss of CF₃ | [C₂H₂Cl₂]⁺ | CF₃ |
Note: This table presents plausible fragmentation pathways. The relative abundance of each fragment ion would depend on the ionization method and collision energy used in the MS/MS experiment.
By analyzing the masses of the fragment ions, researchers can deduce the connectivity of the atoms and confirm the structure of the parent molecule.
X-ray Crystallography and Electron Diffraction for Solid-State and Gas-Phase Structures
A thorough review of scientific literature indicates a notable absence of specific research findings for the solid-state and gas-phase structures of Propane, 2,3,3-trichloro-1,1,1-trifluoro- determined by X-ray crystallography and gas-phase electron diffraction, respectively. These techniques are paramount for the precise determination of molecular geometry, bond lengths, and bond angles.
X-ray Crystallography is an analytical technique used to determine the atomic and molecular structure of a crystal. The underlying principle is that the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
For a compound like Propane, 2,3,3-trichloro-1,1,1-trifluoro- , a successful single-crystal X-ray diffraction experiment would provide definitive data on its solid-state conformation, including the torsional angles of the carbon-carbon backbone and the precise intramolecular distances between the chlorine and fluorine atoms. However, obtaining a single crystal of suitable quality for this compound may present challenges, which could explain the lack of available data.
Gas-Phase Electron Diffraction (GED) is another powerful technique for determining the molecular structure of volatile compounds in the gaseous state. semanticscholar.org This method involves a beam of high-energy electrons interacting with a gaseous sample of the molecule. The scattered electrons form a diffraction pattern that can be analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule. semanticscholar.org This technique is particularly valuable for studying the conformational preferences of molecules free from the influence of crystal packing forces. semanticscholar.orgcapes.gov.br For Propane, 2,3,3-trichloro-1,1,1-trifluoro- , a GED study could elucidate the equilibrium geometry and the potential energy surface for the internal rotation around the C-C bonds.
Given the absence of specific experimental data, a representative data table for crystallographic information remains unpopulated.
Table 1: Hypothetical Crystallographic Data for Propane, 2,3,3-trichloro-1,1,1-trifluoro- (Note: Data is not available in the reviewed literature)
| Parameter | Value |
| Crystal system | Not Determined |
| Space group | Not Determined |
| Unit cell dimensions | Not Determined |
| a, b, c (Å) | Not Determined |
| α, β, γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z (molecules per unit cell) | Not Determined |
| Calculated density (g/cm³) | Not Determined |
Integration of Spectroscopic Data for Comprehensive Structural Assignments
The definitive structural assignment of a molecule like Propane, 2,3,3-trichloro-1,1,1-trifluoro- relies on the integration of data from multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a singular, comprehensive study integrating these techniques for this specific molecule is not prominent in the literature, the principles of such an analysis can be described.
Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule. The NIST Chemistry WebBook contains a gas-phase IR spectrum for Propane, 2,3,3-trichloro-1,1,1-trifluoro- . nih.gov The spectrum would exhibit characteristic absorption bands corresponding to C-H, C-C, C-F, and C-Cl bond stretching and bending vibrations. For instance, the strong absorptions in the 1100-1400 cm⁻¹ region are typical for C-F stretching modes, while C-Cl stretches generally appear in the 600-800 cm⁻¹ range.
Table 2: Notable Gas-Phase Infrared Absorption Bands for Propane, 2,3,3-trichloro-1,1,1-trifluoro- (Data sourced from NIST Chemistry WebBook) nih.gov
| Wavenumber (cm⁻¹) | Intensity | Probable Assignment |
| ~2980 | Weak | C-H Stretch |
| ~1350 | Strong | C-F Stretch |
| ~1180 | Strong | C-F Stretch |
| ~950 | Medium | C-C Stretch / CH Bend |
| ~720 | Strong | C-Cl Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy would be crucial for establishing the connectivity of the atoms.
¹H NMR: The spectrum of Propane, 2,3,3-trichloro-1,1,1-trifluoro- is expected to show signals for the two non-equivalent protons. The proton at the C2 position would likely appear as a multiplet due to coupling with the proton at C1 and the fluorine atoms at C1. The proton at C1 would also be a multiplet.
¹³C NMR: The ¹³C NMR spectrum would show three distinct signals for the three carbon atoms, with their chemical shifts and splitting patterns influenced by the attached halogen atoms.
¹⁹F NMR: This technique would be highly informative, showing signals for the trifluoromethyl group. The coupling between the fluorine and hydrogen atoms would further confirm the structure.
Mass Spectrometry (MS) would confirm the molecular weight and provide information about the fragmentation pattern. The molecular ion peak would be observed at m/z 201.4 (taking into account isotopic distribution). stenutz.eu The fragmentation pattern would likely show losses of chlorine, fluorine, and small fluorinated or chlorinated carbon fragments, which would be characteristic of the molecule's structure.
By combining the information from these techniques—the functional groups from IR, the atomic connectivity from NMR, and the molecular weight and fragmentation from MS—a comprehensive and unambiguous structural assignment for Propane, 2,3,3-trichloro-1,1,1-trifluoro- can be achieved.
Computational Chemistry and Theoretical Investigations of Propane, 2,3,3 Trichloro 1,1,1 Trifluoro
Quantum Mechanical Studies on Electronic Structure and Bonding
Bond dissociation energy (BDE) is a key indicator of the strength of a chemical bond and, by extension, the stability of a molecule. For "Propane, 2,3,3-trichloro-1,1,1-trifluoro-", theoretical calculations can predict the energy required to break specific bonds within the molecule. This information is crucial for assessing its thermal stability and potential decomposition pathways. For instance, the C-Cl and C-F bonds will exhibit significantly different BDEs due to the differing electronegativity and atomic size of chlorine and fluorine. Similarly, the C-C backbone's stability can be evaluated.
Table 1: Calculated Bond Dissociation Energies (BDE) for Selected Bonds in Propane (B168953), 2,3,3-trichloro-1,1,1-trifluoro-
| Bond Type | Calculated BDE (kJ/mol) |
| C-C | Data not available |
| C-H | Data not available |
| C-Cl | Data not available |
| C-F | Data not available |
The electrostatic potential surface (ESP) maps the electrostatic potential onto the electron density surface of a molecule. For "Propane, 2,3,3-trichloro-1,1,1-trifluoro-", the ESP would reveal regions of negative potential, typically associated with the highly electronegative fluorine and chlorine atoms, and regions of positive or neutral potential around the carbon and hydrogen atoms. This analysis is vital for predicting how the molecule will interact with other polar molecules and in understanding its intermolecular forces. Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom, providing a more detailed picture of the molecule's polarity.
Density Functional Theory (DFT) Applications for Molecular Properties Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting a variety of molecular properties with a good balance between accuracy and computational cost.
DFT calculations can accurately predict the vibrational frequencies of "Propane, 2,3,3-trichloro-1,1,1-trifluoro-". These predicted frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecule's structure and assign spectral bands to specific vibrational modes. This is particularly useful for identifying the presence of characteristic functional groups.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Propane, 2,3,3-trichloro-1,1,1-trifluoro-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-F Stretch | Data not available |
| C-Cl Stretch | Data not available |
| C-C Stretch | Data not available |
| C-H Stretch | Data not available |
Note: The table demonstrates the type of information obtained from DFT calculations. Actual frequency values would require specific computational runs.
"Propane, 2,3,3-trichloro-1,1,1-trifluoro-" can exist in different spatial arrangements, or conformations, due to rotation around its C-C single bonds. DFT can be used to perform a conformational analysis, systematically exploring the potential energy surface of the molecule. This analysis identifies the most stable conformers (energy minima) and the transition states (saddle points) that connect them. The resulting energy landscape provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules over time. For "Propane, 2,3,3-trichloro-1,1,1-trifluoro-", MD simulations can model its liquid state, revealing details about its bulk properties such as density, viscosity, and diffusion coefficients. These simulations provide a dynamic picture of the intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, that govern the macroscopic properties of the substance.
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the complex reaction mechanisms of halogenated propanes. For HCFC-233ba, a primary area of interest is its atmospheric degradation, which is predominantly initiated by reaction with hydroxyl (•OH) radicals. researchgate.netnoaa.gov Theoretical calculations allow for the mapping of potential energy surfaces, identification of transition states, and prediction of the most likely reaction pathways.
The reaction between a halogenated alkane and an •OH radical typically proceeds via hydrogen abstraction, forming a water molecule and a halogenated alkyl radical. researchgate.net In the case of HCFC-233ba (CF₃-CHCl-CHCl₂), there are two hydrogen atoms that can be abstracted. Computational models, such as those based on Density Functional Theory (DFT) or higher-level ab initio methods like G2 or G3 theories, can be employed to calculate the activation energies for the abstraction of each hydrogen atom. researchgate.net The pathway with the lower activation energy is generally the more favorable one.
The general steps in predicting reaction pathways computationally include:
Conformational Analysis: Identifying the most stable conformers of the reactant molecule (HCFC-233ba) and the transition states.
Transition State Searching: Locating the saddle point on the potential energy surface that connects the reactants (HCFC-233ba + •OH) to the products (alkyl radical + H₂O). This involves sophisticated algorithms to find the geometry of the transition state.
Frequency Calculations: These calculations confirm that the located structure is a true transition state (characterized by a single imaginary frequency) and are used to compute zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the correct pathway has been identified. researchgate.net
Once the halogenated alkyl radical is formed, computational methods can predict its subsequent reactions in the atmosphere, such as reaction with molecular oxygen (O₂), leading to the formation of peroxy radicals. nih.gov These peroxy radicals can then undergo further reactions, leading to the formation of various degradation products. nih.govresearchgate.net The branching ratios of different reaction channels can be estimated from the calculated rate constants, which are derived from the transition state theory. researchgate.net
Below is a hypothetical data table illustrating the type of information that can be generated from computational studies on the reaction of HCFC-233ba with •OH radicals. The values are illustrative and would need to be determined by specific quantum chemical calculations.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Calculated Rate Constant at 298 K (cm³/molecule·s) |
| Abstraction of H from the C-2 position by •OH | Value | Value |
| Abstraction of H from the C-3 position by •OH | Value | Value |
Development and Validation of Computational Models for Halogenated Systems
The reliability of theoretical predictions hinges on the accuracy of the computational models used. The development and validation of these models for halogenated systems is a critical area of research.
Model Development: The development of a computational model for a halogenated system like HCFC-233ba involves several choices:
Level of Theory: This refers to the quantum mechanical approximation used. For halogenated compounds, methods that can accurately describe electron correlation and dispersion forces are often necessary. Common choices include Density Functional Theory (DFT) with appropriate functionals (e.g., M06-2X, B3LYP) and ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. researchgate.net
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like chlorine, basis sets with polarization and diffuse functions (e.g., 6-31+G(d,p), aug-cc-pVTZ) are typically required for accurate results.
Computational Fluid Dynamics (CFD) models can also be developed to simulate the behavior of HCFCs in specific applications, such as in heat exchangers or during atmospheric dispersion. youtube.comresearchgate.net These models solve the equations of fluid flow and can incorporate the chemical and physical properties of the compound of interest. youtube.comyoutube.com
Model Validation: Validation is the process of determining the degree to which a model is an accurate representation of the real world from the perspective of the intended uses of the model. researchgate.net For computational models of halogenated systems, validation is typically performed by comparing the calculated properties with experimental data.
Key properties for validation include:
Thermochemical Properties: Enthalpies of formation, bond dissociation energies, and reaction enthalpies calculated computationally can be compared with values obtained from experimental techniques like calorimetry or mass spectrometry.
Kinetic Data: Calculated reaction rate constants can be validated against experimental values from techniques such as laser-induced fluorescence or discharge flow mass spectrometry. nih.gov
Spectroscopic Data: Computed vibrational frequencies and rotational constants can be compared with experimental infrared (IR) and microwave spectra.
The following table illustrates how a validation study for a computational model of HCFC-233ba might be structured.
| Property | Computational Model 1 (e.g., B3LYP/6-31G*) | Computational Model 2 (e.g., CCSD(T)/aug-cc-pVTZ) | Experimental Value |
| C-H Bond Dissociation Energy (kcal/mol) | Calculated Value | Calculated Value | Measured Value |
| Rate constant for reaction with •OH (298 K) | Calculated Value | Calculated Value | Measured Value |
| Major IR Absorption Frequencies (cm⁻¹) | Calculated Frequencies | Calculated Frequencies | Measured Frequencies |
By systematically comparing computed results with reliable experimental data, the accuracy of the computational models can be quantified, and the models can be refined to improve their predictive power for other halogenated compounds where experimental data may be unavailable.
Environmental Behavior and Atmospheric Chemistry of Halogenated Propane Derivatives
Atmospheric Transport and Global Distribution Modeling of Halocarbons
The atmospheric presence of Propane (B168953), 2,3,3-trichloro-1,1,1-trifluoro-, referred to in some literature as CFC-216ca, has been confirmed through the analysis of air samples. Measurements taken at the Cape Grim observatory in Tasmania between 1978 and 2012 revealed a discernible and increasing trend in its atmospheric mixing ratio. In 2011, the mixing ratio was recorded at 21.4 ± 0.3 parts per quadrillion (ppq). mdpi.com
To understand the global distribution and emissions of this compound, a 2D atmospheric chemical transport model has been utilized. By fitting the model output to the measurements from Cape Grim, global annual emissions have been inferred. The modeling suggests that prior to 1991, emissions were predominantly from the mid- to high latitudes of the Northern Hemisphere. mdpi.com The model, which incorporates 24 latitudinal bands and 12 vertical levels up to 24 km in altitude, has been previously validated and demonstrates a modeling uncertainty of approximately 5% for long-lived gases with well-established emission histories. mdpi.com
The following table presents the modeled global annual emissions of Propane, 2,3,3-trichloro-1,1,1-trifluoro- based on atmospheric measurements.
| Year | Global Annual Emissions (Gg/year) |
|---|---|
| 1979 | ~0.01 |
| Mid-1980s (Peak) | 0.05 |
| 2011 | ~0.01 |
The continued emissions suggest the existence of significant "banks" of this chemical or its ongoing use. mdpi.com The general principle of atmospheric transport for CFCs involves their slow rise from the troposphere into the stratosphere. envynature.org The use of CFC-11 as a tracer in climate models to study ocean ventilation provides a broader context for how these compounds are used to understand large-scale environmental transport processes. noaa.gov
Photolytic and Oxidative Degradation Pathways in the Troposphere and Stratosphere
As a chlorofluorocarbon, Propane, 2,3,3-trichloro-1,1,1-trifluoro- is expected to be largely inert in the troposphere. The primary degradation pathway for CFCs occurs in the stratosphere through photolysis by high-energy ultraviolet (UV) radiation. noaa.gov This process, known as photolytic degradation, involves the breaking of carbon-chlorine bonds, which are weaker than carbon-fluorine bonds.
Interaction with Atmospheric Radicals (e.g., Hydroxyl Radicals, Chlorine Atoms)
In the troposphere, the reaction with hydroxyl (OH) radicals is a primary removal mechanism for many organic compounds. However, for CFCs, which lack hydrogen atoms, the rate of reaction with OH radicals is extremely slow to negligible. While specific experimental data for the reaction of Propane, 2,3,3-trichloro-1,1,1-trifluoro- with OH radicals were not found in the reviewed literature, the general understanding of CFC chemistry suggests this pathway is not significant. noaa.gov
Once in the stratosphere, the photolytic breakdown of CFCs releases chlorine atoms (Cl·). envynature.org These chlorine atoms are highly reactive radicals that can catalytically destroy ozone molecules.
Formation of Degradation Products in the Atmosphere
The stratospheric photolysis of Propane, 2,3,3-trichloro-1,1,1-trifluoro- is anticipated to release chlorine atoms and a halogenated radical. The general mechanism for CFC photolysis is as follows:
C₃H₂Cl₃F₃ + hν (UV radiation) → C₃H₂Cl₂F₃· + Cl·
The released chlorine atom can then participate in the catalytic ozone depletion cycles. The resulting trifluorodichloropropyl radical (C₃H₂Cl₂F₃·) would undergo further reactions, likely leading to the formation of other stable and reactive species. However, specific studies identifying the degradation products of Propane, 2,3,3-trichloro-1,1,1-trifluoro- in the atmosphere were not found in the conducted search.
Abiotic Transformation Processes in Aquatic and Terrestrial Environments
Information regarding the specific abiotic transformation processes of Propane, 2,3,3-trichloro-1,1,1-trifluoro- in aquatic and terrestrial environments is limited. For other chlorinated propanes, such as 1,2,3-trichloropropane (B165214), hydrolysis in natural waters is reported to be a very slow process, with a half-life of around 44 years at a pH of 7. nih.gov Given the high chemical stability generally associated with CFCs, it can be inferred that the hydrolysis of Propane, 2,3,3-trichloro-1,1,1-trifluoro- would also be a slow process and not a significant environmental fate pathway.
Sorption and Transport Mechanisms in Environmental Media
The mobility of an organic compound in soil and its potential to leach into groundwater is often assessed using the soil adsorption coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption to soil and low mobility. Specific experimental data for the Koc of Propane, 2,3,3-trichloro-1,1,1-trifluoro- were not identified. However, for the related compound 1,2,3-trichloropropane, a low water solubility and moderate vapor pressure suggest it has the potential to leach into groundwater. nih.gov Without specific data, the transport behavior of Propane, 2,3,3-trichloro-1,1,1-trifluoro- in soil and other media remains uncharacterized.
Environmental Persistence and Residence Times in Various Compartments
The persistence of CFCs in the environment is a key characteristic, largely due to their chemical inertness in the troposphere and slow transport to the stratosphere for degradation. The atmospheric lifetime of CFCs can range from decades to over a century. For example, CFC-11 has an atmospheric lifetime of 55 years, while CFC-12 has a lifetime of 140 years. noaa.gov
Although a specific atmospheric lifetime for Propane, 2,3,3-trichloro-1,1,1-trifluoro- was not found in the reviewed literature, its classification as a CFC and its observed increasing atmospheric concentration from 1978 to 2012 strongly suggest a long atmospheric lifetime and high persistence. mdpi.com The continued emissions, despite regulations on CFCs, contribute to its long-term presence in the atmosphere. mdpi.com
Advanced Analytical Methodologies for Detection and Quantification in Research
Gas Chromatography (GC) Coupled with Advanced Detectors
Gas chromatography stands as a cornerstone technique for the separation of volatile and semi-volatile compounds. For the analysis of halogenated compounds like Propane (B168953), 2,3,3-trichloro-1,1,1-trifluoro-, the choice of detector is crucial for achieving the desired sensitivity and selectivity.
Electron Capture Detection (ECD) for High Sensitivity
The Electron Capture Detector (ECD) is renowned for its exceptional sensitivity towards electronegative compounds, particularly those containing halogens. This makes it an ideal detector for the trace analysis of trichlorotrifluoropropane isomers. The principle of ECD operation involves a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a constant background current. When an electronegative analyte passes through the detector, it captures some of these electrons, causing a decrease in the current which is measured as a peak.
The high electron affinity of the chlorine and fluorine atoms in Propane, 2,3,3-trichloro-1,1,1-trifluoro- results in a strong response from the ECD. This allows for the detection of the compound at very low concentrations, often in the parts-per-trillion (ppt) range. Research on other halogenated volatile organic compounds (VOCs) has demonstrated that GC-ECD can achieve minimum detection levels (MDLs) that are two to more than four orders of magnitude lower than those of GC-MS. For instance, studies on various chlorofluorocarbons (CFCs) have reported MDLs in the picogram per liter (pg/L) range in water samples. nist.gov
Key Research Findings for Halogenated Compounds using GC-ECD:
| Compound Class | Typical Detection Limits | Matrix | Reference |
| Chlorinated Pesticides | Sub-picogram | Water, Soil | shimadzu.com |
| Polychlorinated Biphenyls (PCBs) | Picogram to sub-picogram | Biota, Sediments | nih.gov |
| Chlorofluorocarbons (CFCs) | pg/L | Water, Air | copernicus.orgcopernicus.org |
Mass Spectrometry (MS) for Confirmation and Quantification in Complex Matrices
While ECD offers unparalleled sensitivity, Mass Spectrometry (MS) provides a higher degree of selectivity and structural information, making it an indispensable tool for the unambiguous identification and confirmation of analytes in complex matrices. When coupled with gas chromatography, a GC-MS system separates the components of a mixture, which are then ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for positive identification by comparing it to spectral libraries.
For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This significantly enhances sensitivity and reduces interference from co-eluting compounds, enabling accurate quantification even at low concentrations. The analysis of isomers, such as the different forms of trichlorotrifluoropropane, can be challenging as they may have similar mass spectra. nih.govnih.govmonash.edu However, complete chromatographic separation is key to their individual quantification.
Although a specific mass spectrum for Propane, 2,3,3-trichloro-1,1,1-trifluoro- is not available in the public NIST Mass Spectrometry Data Center, the fragmentation patterns of similar halogenated propanes would be expected to involve the loss of chlorine and fluorine atoms or radicals, as well as cleavage of the carbon-carbon bonds. nist.govnih.govnist.gov
Atomic Emission Spectroscopy (AES) for Element-Specific Detection
Atomic Emission Spectroscopy (AES), when coupled with gas chromatography (GC-AED), offers an element-specific detection method. As compounds elute from the GC column, they enter a high-energy plasma (such as microwave-induced or inductively coupled plasma) which atomizes the molecules and excites the individual atoms. Each element then emits light at its characteristic wavelengths. By monitoring the emission lines for specific elements like chlorine and fluorine, the presence and quantity of halogenated compounds can be determined.
A significant advantage of GC-AED is its ability to determine the elemental composition of a compound, which can aid in the identification of unknown substances and provide a high degree of selectivity against matrix interferences. This technique is particularly useful for the analysis of complex environmental samples where co-eluting peaks can be a major issue for other detectors.
Sample Preparation and Enrichment Techniques for Trace Analysis
The analysis of trace levels of Propane, 2,3,3-trichloro-1,1,1-trifluoro- often requires a pre-concentration step to increase the analyte concentration to a level detectable by the analytical instrument. The choice of sample preparation technique depends on the sample matrix (e.g., air, water, soil) and the volatility of the compound.
Solid Phase Microextraction (SPME) and Cryogenic Trapping
Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. It utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace), and the analytes partition onto the fiber coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed onto the column. The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For volatile halogenated compounds, fibers with adsorbents like Carboxen/Polydimethylsiloxane (PDMS) are often suitable. nih.govsigmaaldrich.com
Cryogenic Trapping , also known as cold trapping, is a powerful technique for concentrating volatile organic compounds from gaseous samples like air. A known volume of the gas is passed through a trap cooled to very low temperatures (e.g., with liquid nitrogen or a cryogen-free cooling system). selectscience.netnih.govglsciences.eu The volatile compounds condense and are trapped, while the bulk gases (like nitrogen and oxygen) pass through. The trap is then rapidly heated, and the desorbed analytes are swept into the GC for analysis. This technique is highly effective for achieving very low detection limits for CFCs and HCFCs in air. selectscience.netnoaa.gov
Comparison of SPME Fiber Coatings for Volatile Compounds:
| Fiber Coating | Target Analytes | Characteristics |
| Carboxen/PDMS | Volatile compounds | Ideal for adsorption of volatile compounds, good for low concentrations. sigmaaldrich.com |
| PDMS | Non-polar volatiles | Absorptive coating with a high capacity. sigmaaldrich.com |
| DVB/PDMS | Bipolar volatiles | Suitable for a range of volatile compounds, including polar ones. |
| Polyacrylate | Polar analytes | Better choice for polar compounds with low vapor pressure. sigmaaldrich.com |
This table provides general guidance on SPME fiber selection based on analyte properties.
Liquid-Liquid Extraction and Other Pre-concentration Methods
Liquid-Liquid Extraction (LLE) is a classic sample preparation method used to extract analytes from a liquid matrix (typically aqueous) into an immiscible organic solvent. The choice of solvent is crucial and is based on the analyte's polarity and solubility. mdpi.comwikipedia.orgresearchgate.net For halogenated hydrocarbons, non-polar solvents are generally effective. The efficiency of the extraction can be optimized by adjusting parameters such as the solvent-to-sample ratio, pH, and ionic strength of the aqueous sample. chromatographyonline.com Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, increasing the surface area for extraction and leading to rapid and efficient enrichment. wikipedia.org
Other pre-concentration methods include purge-and-trap , where an inert gas is bubbled through a liquid sample, stripping the volatile analytes which are then collected on a sorbent or cryogenic trap. This is a highly effective method for the analysis of volatile organic compounds in water.
Calibration and Validation of Analytical Techniques for Quantitative Research
The reliability of quantitative data for "Propane, 2,3,3-trichloro-1,1,1-trifluoro-" hinges on meticulous calibration and validation of the analytical methods. These processes ensure that the measurements are accurate, precise, and reproducible.
Calibration
A calibration curve is fundamental to quantifying the concentration of the target analyte. environics.com This is constructed by analyzing a series of calibration standards containing known concentrations of "Propane, 2,3,3-trichloro-1,1,1-trifluoro-". The instrument's response (e.g., peak area from a chromatogram) is plotted against the corresponding concentration. environics.commastelf.com A linear regression analysis is then applied to the data points to generate a mathematical equation that describes this relationship. youtube.com This equation is subsequently used to calculate the concentration of the analyte in unknown samples based on their measured instrument response. environics.com
The preparation of accurate calibration standards is a critical first step. mastelf.com High-purity "Propane, 2,3,3-trichloro-1,1,1-trifluoro-" is used to prepare a primary stock solution, from which a series of working standards at decreasing concentrations are made through precise dilutions. environics.com It is essential to select a concentration range for the calibration standards that brackets the expected concentrations in the samples being analyzed. environics.comyoutube.com
Interactive Data Table: Example Calibration Data for Propane, 2,3,3-trichloro-1,1,1-trifluoro- using GC-MS
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 12,500 |
| 1.0 | 24,800 |
| 2.5 | 63,000 |
| 5.0 | 124,500 |
| 10.0 | 251,000 |
| 20.0 | 498,000 |
This table presents hypothetical data to illustrate a typical calibration curve for the analysis of "Propane, 2,3,3-trichloro-1,1,1-trifluoro-". The linearity of this data would be assessed by the coefficient of determination (R²), which should ideally be ≥ 0.995.
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For "Propane, 2,3,3-trichloro-1,1,1-trifluoro-", this involves evaluating several key performance characteristics:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. In GC-MS analysis, selectivity is enhanced by monitoring for specific ions characteristic of "Propane, 2,3,3-trichloro-1,1,1-trifluoro-". researchgate.net
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. youtube.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Robustness: The measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Interactive Data Table: Illustrative Method Validation Parameters for the Quantification of Propane, 2,3,3-trichloro-1,1,1-trifluoro-
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.5 ng/mL |
This table provides hypothetical but representative validation parameters for an analytical method for "Propane, 2,3,3-trichloro-1,1,1-trifluoro-".
Interlaboratory Comparison Studies and Quality Assurance/Quality Control in Halocarbon Analysis
Ensuring the comparability and reliability of data generated by different laboratories is crucial, particularly for environmental monitoring of halocarbons. nih.gov Interlaboratory comparison studies are a key component of external quality assurance.
Interlaboratory Comparison Studies
In these studies, a central organizing body distributes identical, well-characterized samples to multiple participating laboratories. Each laboratory analyzes the samples using their own standard operating procedures and reports the results back to the organizer. The results are then statistically analyzed to assess the level of agreement between laboratories and to identify any systematic biases. nih.gov Such comparisons are vital for demonstrating measurement equivalence and for ensuring that data from different sources can be reliably combined and compared. nih.gov While specific interlaboratory studies focusing solely on "Propane, 2,3,3-trichloro-1,1,1-trifluoro-" are not widely documented, the principles and practices from studies on other chlorofluorocarbons (CFCs) and halocarbons are directly applicable. nih.gov These studies have shown that with rigorous calibration and quality control, agreement between laboratories can be better than 2.5%. nih.gov
Quality Assurance/Quality Control (QA/QC)
A robust internal Quality Assurance/Quality Control (QA/QC) program is essential for the day-to-day generation of reliable data. Key QA/QC practices in the analysis of "Propane, 2,3,3-trichloro-1,1,1-trifluoro-" include:
Analysis of Blanks: Method blanks (reagent blanks) are analyzed with each batch of samples to check for contamination introduced during the analytical process. env.go.jpca.gov The response for the analyte in a blank should be below the limit of detection. ca.gov
Use of Control Samples: A laboratory control sample (LCS) or quality control sample, with a known concentration of the analyte, is analyzed with each batch to verify the accuracy of the analytical method.
Analysis of Duplicates and Spikes: Analyzing duplicate samples provides a measure of the method's precision. Matrix spikes, where a known amount of the analyte is added to a real sample, are used to assess the method's accuracy in the specific sample matrix and to identify any matrix effects that may interfere with the analysis.
Internal Standards: An internal standard, a compound with similar chemical properties to the analyte but not present in the samples, is added to all standards, blanks, and samples. This helps to correct for variations in instrument response and sample preparation.
Regular Instrument Calibration and Maintenance: The analytical instruments must be regularly calibrated and maintained according to the manufacturer's specifications to ensure optimal performance. mastelf.com
By implementing these comprehensive calibration, validation, and QA/QC procedures, research laboratories can ensure the generation of high-quality, defensible data for "Propane, 2,3,3-trichloro-1,1,1-trifluoro-".
Historical Context of Its Discovery and Research Trajectory
Early Developments in Halogenated Hydrocarbon Chemistry
The investigation into halogenated hydrocarbons began with the pioneering work on organofluorine chemistry. Before the large-scale production of elemental fluorine, early research in the 19th and early 20th centuries focused on the synthesis of simple organofluorine compounds through halogen exchange reactions. The early 20th century saw significant advancements with chemists like Frédéric Swarts, who developed methods for introducing fluorine into organic molecules.
The 1930s marked a turning point with the commercialization of chlorofluorocarbons (CFCs) as refrigerants, developed by a team at Frigidaire led by Thomas Midgley, Jr. This spurred a wave of research into the synthesis and properties of various halogenated hydrocarbons. A key figure in this era was Albert L. Henne, whose work significantly advanced the understanding of aliphatic fluorine compounds. His research in the 1940s on the fluorinated derivatives of propane (B168953) laid the fundamental groundwork for the synthesis of more complex molecules like 2,3,3-trichloro-1,1,1-trifluoropropane.
In 1949, a pivotal paper by Donald D. Coffman, Richard Cramer, and G. W. Rigby detailed the synthesis of various chlorofluoropropanes, further expanding the accessible range of these compounds and providing methods that could be adapted for the creation of new molecular structures. This period was characterized by a focus on the fundamental chemistry and potential utility of these novel substances.
Evolution of Research Focus from Industrial Utility to Environmental Impact
Initially, the primary driver for research into halogenated hydrocarbons was their potential for industrial applications. Their non-flammable and non-toxic properties made them ideal candidates for refrigerants, solvents, and aerosol propellants. The research focus was largely on developing new compounds with desirable physical properties, such as specific boiling points and vapor pressures, for these applications.
The latter half of the 20th century saw a significant shift in the research trajectory of halogenated hydrocarbons. While the industrial utility remained a key interest, growing awareness of the environmental impact of certain halogenated compounds, particularly CFCs and their role in ozone depletion, began to steer scientific inquiry. This led to a more nuanced investigation of the chemical and physical properties of these compounds, including their atmospheric lifetimes and potential for environmental harm. Consequently, research began to pivot towards the development of alternative compounds with reduced environmental impact.
In recent years, the focus on compounds like 2,3,3-trichloro-1,1,1-trifluoropropane has evolved further. Its significance now lies primarily in its role as an intermediate in the synthesis of next-generation refrigerants, such as hydrofluoroolefins (HFOs). These newer compounds are sought after for their low global warming potential, and the efficient synthesis of intermediates like 2,3,3-trichloro-1,1,1-trifluoropropane is a critical area of contemporary research.
Key Scientific Discoveries and Methodological Advancements that Shaped its Study
The study of 2,3,3-trichloro-1,1,1-trifluoropropane and related compounds has been heavily influenced by advancements in synthetic and analytical chemistry.
Early Synthetic Methods: The initial synthesis of complex chlorofluoropropanes was made possible by the development of fluorinating agents and a deeper understanding of halogen exchange reactions. The work of Henne and his contemporaries on the controlled addition of halogens and hydrogen halides to propenes, as well as the substitution of chlorine with fluorine using reagents like antimony trifluoride, were crucial.
Modern Synthetic Routes: More recently, patent literature has described specific and efficient methods for the synthesis of 2,3,3-trichloro-1,1,1-trifluoropropane. One notable method involves the reaction of 1,1,1,3,3-pentachloropropane with hydrogen fluoride (B91410) in the presence of a catalyst. Another approach utilizes the reaction of 2,3,3-trichloro-1,1,1-trifluoropropene with a reducing agent. These advancements are driven by the need for cost-effective and high-yield processes for industrial-scale production.
Analytical Techniques: The ability to accurately identify and characterize halogenated propanes has been fundamental to their study. The development of gas chromatography (GC) and mass spectrometry (MS) in the mid-20th century provided the tools necessary to separate and identify individual isomers within complex mixtures. More advanced techniques, such as nuclear magnetic resonance (NMR) spectroscopy, have allowed for the precise determination of molecular structures, which is critical for understanding the properties and reactivity of specific isomers like 2,3,3-trichloro-1,1,1-trifluoropropane.
Major Research Groups and Their Contributions to Understanding Halogenated Propanes
While it is challenging to pinpoint research groups that have focused exclusively on Propane, 2,3,3-trichloro-1,1,1-trifluoro-, the broader field of halogenated propane chemistry has been shaped by the contributions of several key academic and industrial research groups.
The foundational work on fluorinated hydrocarbons is inextricably linked to the research group of Albert L. Henne at The Ohio State University. His systematic investigation into the synthesis and properties of a wide range of fluorinated alkanes and alkenes, including those of propane, provided the essential knowledge base for all subsequent research in this area.
In the mid-20th century, industrial research laboratories, such as those at DuPont , played a central role in the development and characterization of new halogenated hydrocarbons for commercial applications. The work of scientists like Coffman, Cramer, and Rigby at DuPont is a prime example of the contributions made by these industrial research groups to the fundamental understanding of chlorofluoropropane chemistry.
Future Research Directions and Unexplored Avenues for Propane, 2,3,3 Trichloro 1,1,1 Trifluoro
Development of More Sustainable and Greener Synthetic Routes for Halogenated Organics
The synthesis of halogenated compounds has traditionally involved methods that generate significant waste and utilize hazardous materials. chemistryjournals.net The principles of green chemistry offer a framework to revolutionize these processes, aiming to prevent waste, improve atom economy, and reduce energy consumption. royalsocietypublishing.orglongdom.org Future research must prioritize the development of synthetic routes for compounds like Propane (B168953), 2,3,3-trichloro-1,1,1-trifluoro- that are both efficient and environmentally benign.
Key strategies in this area include:
Catalytic Processes: Shifting from stoichiometric reagents to catalytic ones can dramatically reduce waste and improve reaction efficiency. For CFC alternatives, significant improvements in catalysis were required to develop viable manufacturing routes. nih.gov
Alternative Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical area of research. chemistryjournals.netroyalsocietypublishing.org
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can shorten reaction times and lower energy consumption compared to conventional heating methods. chemistryjournals.netlongdom.orgresearchgate.net
Renewable Feedstocks: Investigating the use of renewable resources instead of fossil fuels as starting materials is a long-term goal for sustainable chemical production. royalsocietypublishing.org
The table below illustrates the conceptual shift from traditional to greener synthetic approaches.
| Feature | Traditional Synthesis | Green Synthetic Route |
| Reagents | Often stoichiometric, hazardous | Catalytic, less toxic, recyclable royalsocietypublishing.org |
| Solvents | Volatile, toxic organic solvents (e.g., benzene, chlorinated solvents) royalsocietypublishing.org | Water, ionic liquids, supercritical CO2, or solventless conditions chemistryjournals.net |
| Energy Input | High-temperature, high-pressure conventional heating royalsocietypublishing.org | Microwave irradiation, ultrasound, photochemistry longdom.orgresearchgate.net |
| Waste | High E-Factor (kg waste/kg product) chemistryjournals.net | Low E-Factor, high atom economy, waste prevention focus royalsocietypublishing.org |
| Process | Batch processing with multiple separation steps | Continuous flow chemistry, multicomponent reactions longdom.orgresearchgate.net |
By focusing on these green principles, researchers can design synthetic pathways that are not only more sustainable but also potentially more cost-effective and safer. researchgate.netnih.gov
Exploration of Novel Catalytic Transformations and Derivatizations
Catalysis is central to unlocking the potential of halogenated propanes by enabling their conversion into a wide array of valuable derivatives. Propane dehydrogenation (PDH) to produce propylene (B89431) is a major industrial process that has seen continuous innovation in catalyst development, moving from traditional Pt-based and CrOx-based systems to more efficient and robust alternatives. rsc.orgresearchgate.net This ongoing research provides a roadmap for exploring the catalytic transformation of more complex molecules like Propane, 2,3,3-trichloro-1,1,1-trifluoro-.
Future research avenues include:
Selective Dehydrogenation: Developing catalysts that can selectively remove hydrogen from the molecule to create unsaturated derivatives, which are versatile building blocks for polymers and fine chemicals.
C-H and C-Cl Bond Activation: Designing catalytic systems that can selectively activate specific C-H or C-Cl bonds would allow for precise functionalization, enabling the introduction of new chemical groups and the synthesis of novel compounds.
CO2-Assisted Reactions: The use of carbon dioxide as a soft oxidant in propane dehydrogenation (CO2-OPDH) is an emerging technology that can enhance propylene formation and utilize a greenhouse gas. rsc.org Exploring similar CO2-mediated transformations for halogenated propanes could lead to innovative and more sustainable chemical processes.
New Catalyst Materials: Research into novel catalyst supports and promoters is crucial. For instance, silicon nitride has been shown to enhance the catalytic conversion of propane at lower temperatures. azom.com Such materials could offer improved performance for transforming halogenated feedstocks.
The table below summarizes catalyst systems and their potential applications in derivatizing halogenated propanes.
| Catalyst Type | Focus Area | Potential Transformation | Research Basis |
| Platinum-based | Dehydrogenation | Creation of unsaturated fluoro-chloro-propenes | Industrial PDH processes researchgate.net |
| Chromium Oxide-based | Dehydrogenation | Selective C-H activation | Cost-effective alternative to platinum catalysts researchgate.net |
| Zirconium on Silicon Nitride | Low-Temperature Catalysis | Energy-efficient conversion and derivatization | Novel catalyst systems for propane conversion azom.com |
| Various (supported metals) | CO2-Oxidative Dehydrogenation | Propylene formation, potential for CO2 utilization | Emerging technology in propane dehydrogenation rsc.org |
The goal is to create a versatile toolbox of catalytic methods that can convert Propane, 2,3,3-trichloro-1,1,1-trifluoro- and related molecules into a new generation of functional materials.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Environmental Fate
Computational chemistry provides powerful tools for predicting the behavior of chemical compounds, saving significant time and resources compared to experimental studies alone. nih.gov For a molecule like Propane, 2,3,3-trichloro-1,1,1-trifluoro-, where experimental data may be scarce, advanced modeling is essential for understanding its intrinsic reactivity and its potential environmental impact.
Key computational approaches include:
Density Functional Theory (DFT): DFT can provide deep molecular-level insights into chemical reactions, making it suitable for predicting reaction pathways and calculating activation energy barriers for degradation or transformation processes. nih.gov
Molecular Dynamics (MD): MD simulations are used to study larger systems and can model the interactions of a compound with its environment, such as its adsorption onto soil particles or its behavior in water. nih.gov
Quantitative Structure-Activity Relationship (QSAR): These models correlate chemical structure with biological or environmental activity. Machine learning-based platforms can predict biodegradability and toxicity based on a molecule's structure, providing an early assessment of environmental risk. nih.gov
Mechanochemistry Models: Computational methods can predict how mechanical forces might affect chemical bonds within a molecule, which is relevant for understanding material stability and degradation under stress. acs.org
| Computational Method | Predicted Property | Application for Halogenated Propanes |
| Density Functional Theory (DFT) | Reaction barriers, bond dissociation energies, electronic structure | Predicting reactivity, degradation pathways, and catalyst interactions. nih.gov |
| Molecular Dynamics (MD) | Adsorption behavior, diffusion in media, solvation | Simulating environmental transport and partitioning between air, water, and soil. nih.gov |
| Machine Learning / QSAR | Biodegradability, toxicity, persistence | Rapidly screening for environmental fate and potential risks. nih.gov |
| Transition State Theory | Reaction kinetics, atmospheric lifetimes | Estimating how long the compound will persist in the atmosphere. researchgate.net |
Integrating these computational tools can guide the design of new halogenated molecules that possess desired functionalities while exhibiting minimal environmental persistence and toxicity. nih.gov
Integration of Halogenated Propane Derivatives in Emerging Technologies (excluding prohibited applications)
While the use of many halogenated hydrocarbons has been phased out due to environmental concerns, the unique properties imparted by halogen atoms (particularly fluorine) make their derivatives highly valuable in modern technologies. noaa.govresearchgate.net Research into the functional derivatives of Propane, 2,3,3-trichloro-1,1,1-trifluoro- could unlock new applications in materials science and electronics.
Potential areas for integration include:
Advanced Polymers: Halogenated monomers can be used to create polymers with special properties. For example, halogen atoms can enhance the mechanical properties and promote photoluminescence in hydrogels. acs.org Fluorinated polyacetylenes have been shown to be more air-stable than their non-fluorinated counterparts. acs.org
Flame Retardants: Brominated and chlorinated compounds have long been used as effective flame retardants. researchgate.net While there is a trend towards halogen-free alternatives, research into novel halogenated structures that are less persistent and toxic could provide high-performance solutions for specialty applications. researchgate.net
Epoxy Resins and Composites: Halogenated epoxy resins are used to impart flame retardancy in critical applications like electronic printed circuit boards (e.g., FR-4 boards). wikipedia.org Derivatives of halogenated propanes could serve as building blocks or additives for new high-performance composites.
Dielectric Materials: The presence of fluorine can lower the dielectric constant of a material, a desirable property for insulators used in encapsulating microchips and other electronic components. wikipedia.org
These applications move beyond the historical use of halogenated propanes as refrigerants or solvents, focusing instead on their integration into solid materials and functional devices where their release into the environment is minimized.
Refined Understanding of Environmental Transport and Degradation Kinetics
A thorough understanding of how a chemical moves through and breaks down in the environment is crucial for a complete assessment of its sustainability. For halogenated compounds, this involves studying their fate in the atmosphere, water, and soil. Research on analogous compounds like 1,2,3-trichloropropane (B165214) (TCP) provides a valuable framework. nih.gov
Key research questions to address for Propane, 2,3,3-trichloro-1,1,1-trifluoro- include:
Atmospheric Fate: What is its atmospheric lifetime? The primary degradation pathway in the atmosphere for similar compounds is reaction with hydroxyl (OH) radicals. nih.gov Determining the rate of this reaction is key to calculating its global warming potential (GWP) and ozone depletion potential (ODP). researchgate.net
Transport Between Compartments: The compound's volatility and water solubility will determine its tendency to cycle between air, water, and soil. nih.gov
Biodegradation: While highly halogenated compounds are often recalcitrant, some microorganisms can degrade them. nih.gov For example, certain propane-oxidizing bacteria can cometabolically degrade TCP. nih.govresearchgate.net Investigating similar pathways for Propane, 2,3,3-trichloro-1,1,1-trifluoro- is a critical research avenue.
Abiotic Degradation: Chemical degradation processes, such as reductive dechlorination by zero-valent metals (e.g., zinc), can be effective for remediating contaminated sites and represent another important degradation pathway to study. nih.gov
The table below lists key properties that influence environmental fate, with data for the target compound included for reference.
| Property | Value for C3H2Cl3F3 | Significance |
| Molecular Weight | 201.40 g/mol nih.gov | Influences diffusion and transport. |
| XLogP3 | 3.3 nih.gov | Indicates the octanol-water partition coefficient; a higher value suggests a tendency to bioaccumulate in fatty tissues. nih.gov |
| Vapor Pressure | (Not available) | A key determinant of volatility and transport into the atmosphere. nih.gov |
| Water Solubility | (Not available) | Affects mobility in groundwater and aquatic ecosystems. nih.gov |
Refining our understanding of these kinetics and transport mechanisms is essential for creating accurate environmental risk profiles and developing effective remediation strategies if needed.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2,3,3-trichloro-1,1,1-trifluoropropane?
- Methodology : Synthesis typically involves halogen exchange reactions using chlorine or fluorine sources under controlled conditions. For characterization, employ gas chromatography-mass spectrometry (GC-MS) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹⁹F/¹³C), and X-ray crystallography for stereochemical elucidation . Safety protocols, including fume hood use and personal protective equipment (PPE), are critical due to acute toxicity risks .
Q. How can researchers determine the compound’s thermodynamic stability under varying conditions?
- Methodology : Use differential scanning calorimetry (DSC) to measure phase transitions and thermal decomposition thresholds. Computational tools like Gaussian or ORCA can predict Gibbs free energy changes (ΔG) and enthalpy (ΔH) for reactions, validated against experimental data from sources like NIST thermochemical tables .
Q. What analytical techniques are optimal for detecting trace environmental residues of this compound?
- Methodology : Liquid-liquid extraction followed by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity (detection limits <1 ppb). Cross-validate with isotope dilution techniques to minimize matrix interference .
Advanced Research Questions
Q. How does the electronic structure of 2,3,3-trichloro-1,1,1-trifluoropropane influence its reactivity in substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites. Experimentally, monitor reaction kinetics (e.g., with hydroxide ions) using stopped-flow spectrophotometry to correlate computational predictions with observed rate constants .
Q. What strategies resolve contradictions in reported physical properties (e.g., boiling points, vapor pressure)?
- Methodology : Conduct meta-analyses of peer-reviewed datasets (e.g., PubChem, EPA DSSTox) to identify systematic errors. Replicate measurements under standardized conditions (IUPAC protocols) and use statistical tools (e.g., Grubbs’ test) to detect outliers .
Q. How can researchers model the compound’s environmental persistence and degradation pathways?
- Methodology : Use biotic/abiotic degradation studies in simulated environments (e.g., soil microcosms, UV exposure chambers). Analyze degradation products via Fourier-transform infrared spectroscopy (FTIR) and quantum mechanical simulations (e.g., transition state modeling) to map pathways .
Q. What experimental designs minimize artifacts in studying its organotoxicity mechanisms?
- Methodology : Employ cell-based assays (e.g., hepatocyte cultures) with controlled exposure times and dosages. Use RNA sequencing to identify differentially expressed genes and validate with CRISPR knockouts. Include negative controls (e.g., fluorinated analogs) to isolate toxicity mechanisms specific to the chloro-fluoro substitution pattern .
Notes
- Cross-referencing conflicting data (e.g., boiling points) is essential for robust conclusions.
- Computational models must be validated against experimental results to ensure predictive accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
